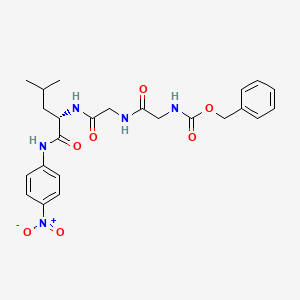

Z-Gly-Gly-Leu-pNA

Descripción general

Descripción

Z-Gly-Gly-Leu-pNA (Z-GGL-pNA) is a chromogenic substrate . It is used alone or in combination with other substrates such as Suc-LLVY-AMC for measuring the chymotrypsin-like activity of the proteasome . Z-GGL-pNA is also cleaved by proteinase yscE (kexin), subtilisins, and neutral endopeptidase 24.5 .

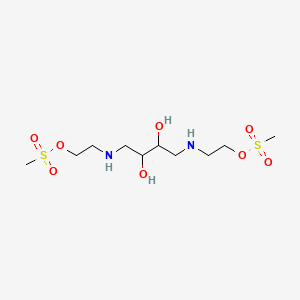

Molecular Structure Analysis

The molecular formula of Z-Gly-Gly-Leu-pNA is C24H29N5O7 . The IUPAC name is benzyl N - [2- [ [2- [ [4-methyl-1- (4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate . The exact mass is 499.20669828 g/mol .Chemical Reactions Analysis

Z-GGL-pNA is used as a substrate in protease and peptidase activity assays . It is cleaved by proteinase yscE (kexin), subtilisins, and neutral endopeptidase 24.5 .Physical And Chemical Properties Analysis

Z-Gly-Gly-Leu-pNA has a molecular weight of 499.5 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 12 . The topological polar surface area is 171 Ų .Aplicaciones Científicas De Investigación

Thrombin Generation Assays

Z-Gly-Gly-Leu-pNA is used in thrombin generation assays . These assays help detect the levels of thrombin generated in patient samples by the use of chromogenic or fluorogenic substrates in plasma or whole blood . Determining the rate of thrombin generation can help indicate if patients are at risk of clotting or bleeding .

Protease and Peptidase Activity Analysis

Z-Gly-Gly-Leu-pNA is a fluorogenic peptide that is used in the analysis of protease and peptidase activity of proteasomes . It has been noted as a particular substrate for chymotrypsin-like activity .

Detection of Coagulation Abnormalities

The commercial chromogenic assay and both fluorogenic assays are able to monitor the rate of thrombin generation and can give indications towards potential coagulation abnormalities .

Kinetics and Substrate Specificity Studies

Z-Gly-Gly-Leu-pNA can be used in studies focusing on the kinetics and substrate specificity of various enzymes .

Drug Discovery and Development

Given its role in protease and peptidase activity analysis, Z-Gly-Gly-Leu-pNA can be used in drug discovery and development processes, particularly in the screening of drugs that target these enzymes .

Clinical Diagnostics

In clinical diagnostics, Z-Gly-Gly-Leu-pNA can be used in tests designed to measure the activity of certain enzymes in patient samples. This can aid in the diagnosis of various health conditions .

Mecanismo De Acción

- Role : It acts as a substrate for measuring the chymotrypsin-like activity of the proteasome and other proteolytic enzymes .

- Resulting Changes : The cleavage releases a p-nitroaniline (pNA) molecule, which can be detected spectrophotometrically. This color change indicates enzymatic activity .

- Downstream Effects : The release of pNA provides a quantitative measure of proteasome activity, which is crucial for protein degradation and cellular homeostasis .

- Impact on Bioavailability : Z-GGL-pNA’s bioavailability is not relevant, given its use as a substrate in assays .

- Cellular Effects : In the context of proteasome function, Z-GGL-pNA helps assess the proteolytic capacity of cells .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O7/c1-16(2)12-20(23(32)27-18-8-10-19(11-9-18)29(34)35)28-22(31)14-25-21(30)13-26-24(33)36-15-17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,30)(H,26,33)(H,27,32)(H,28,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRYETONKBXGOF-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-Gly-Gly-Leu-P-nitroanilide | |

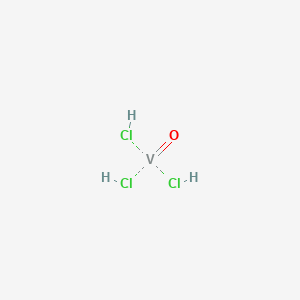

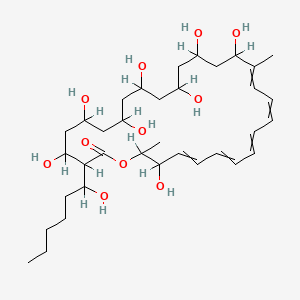

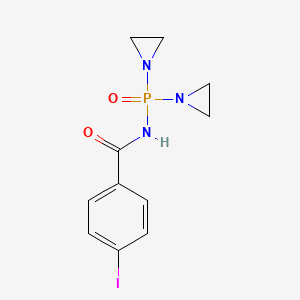

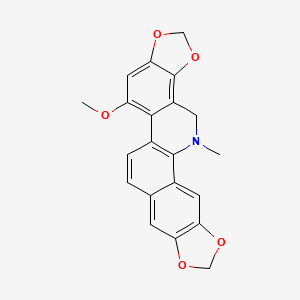

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

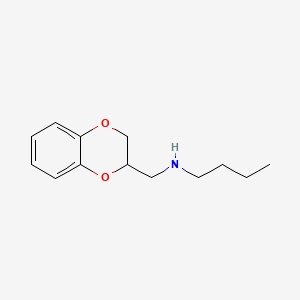

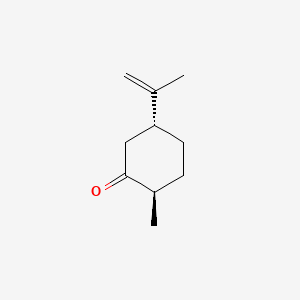

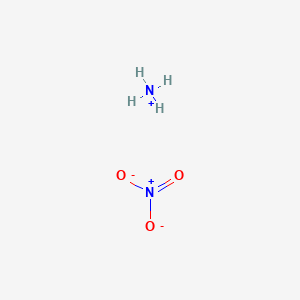

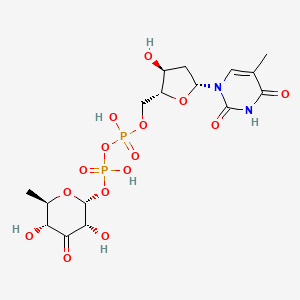

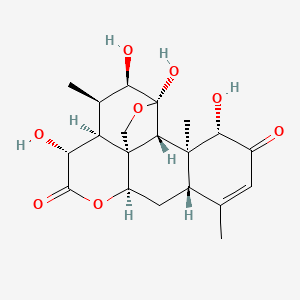

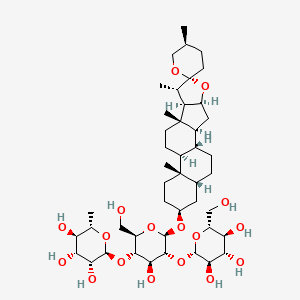

Feasible Synthetic Routes

Q & A

Q1: What is Z-Gly-Gly-Leu-pNA, and why was it used in this research?

A1: Z-Gly-Gly-Leu-pNA (Benzyloxycarbonyl-Glycyl-Glycyl-L-Leucyl-p-nitroanilide) is a synthetic peptide commonly used in biochemistry and enzymology. It serves as a chromogenic substrate for enzymes, specifically proteases.

Q2: What does the study tell us about the Coprinus 7N proteinase's preference for substrates?

A2: The research shows that the Coprinus 7N serine proteinase is capable of hydrolyzing various substrates, including azocasein, azoalbumin, hemoglobin, fibrin, and synthetic chromogenic peptides like Z-Ala-Ala-Leu-pNA and Z-Gly-Gly-Leu-pNA. [, ] While the study does not directly compare the enzyme's efficiency in breaking down these different substrates, it highlights its potential to act on a range of peptide sequences. Further research comparing the kinetic parameters (Km and Vmax) for these different substrates would be needed to determine if the enzyme exhibits a preference for specific amino acid sequences or structural motifs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.